One-pot synthesis of 1,4-dihydropyridines: One paper describes the synthesis of new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(2-methyl phenyl) carbamoyl-1, 4-dihydropyridines using a one-pot approach starting from (2-methylphenyl) acetoacetamide, appropriate aromatic aldehydes, and liquid ammonia []. This synthetic route could potentially be adapted for the target compound with appropriate modifications in the starting materials.
Acyl Transposing Design Strategy: Another study utilizes an “acyl transposing” design strategy for synthesizing N-substitutedphenyl-2-pyrazolylnicotinamides starting from 2-chloro-3-cyanopyridine and 4-bromopyrazole or 3,5-dimethylpyrazole [].
Crystal Structure of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]- N-(4-methylphenyl)hydrazinecarboxamide: This study reports the crystal structure of a closely related hydrazinecarboxamide derivative [, ]. The analysis revealed key structural features like the presence of hydrogen bonding, conformation of the molecule, and bond lengths.
Crystal Structures of Various N-(Aryl)-2,2,2-trichloro-acetamides: This research investigates the effect of meta-substitution on the solid-state geometry of several N-(Aryl)-2,2,2-trichloro-acetamides []. While not directly comparable to the target compound, it emphasizes the impact of substituents on molecular structure.
Substituted 1,4‐Dihydro‐3,5‐pyridinedicarboxylates: One study investigated a series of 3‐alkyl 5‐isopropyl 4‐aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates for their anticonvulsant activity using the subcutaneous metrazol (scMet) and maximal electroshock (MES) screens in mice []. While the target compound is not a dihydropyridine, this study highlights the potential for such structural motifs in anticonvulsant drug discovery.
(2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide: This specific hydrazinecarboxamide derivative was investigated for its anticonvulsant properties using spectroscopic and computational methods []. While the study focused on structural analysis and did not directly assess its biological activity, it suggests that the presence of specific functional groups and molecular conformation in hydrazinecarboxamides could be relevant for anticonvulsant activity.
While the specific calcium channel antagonist activity of the target compound is unknown, one study investigated a series of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates for their calcium channel antagonist activity using a guinea pig ileum longitudinal smooth muscle assay []. This study highlights the potential of dihydropyridine derivatives as calcium channel antagonists, a property that might be relevant for the target compound considering its structural similarity to some extent.
One study evaluated the antioxidant potential of marine fungal extracts and identified several compounds, including a structure related to the target compound: (3E)-3-[(3,5-dimethoxybenzoyl)hydrazono]-N-isobutyl butanamide []. This finding suggests that incorporating a 3,5-dimethoxybenzoyl moiety, also present in the target compound, could contribute to antioxidant activity.
The same study that explored antioxidant activity also investigated the antityrosinase activity of marine fungal extracts []. The presence of the structurally related (3E)-3-[(3,5-dimethoxybenzoyl)hydrazono]-N-isobutyl butanamide in the active extracts again points to the potential antityrosinase activity of the target compound, warranting further investigation.
Although the biodegradation of the target compound is not specifically mentioned, one paper describes the biodegradation of a structurally similar fungicide, zoxamide, by bacterial strains []. This study identified various metabolites generated during the biodegradation process and highlights the potential for microbial degradation of compounds containing similar structural motifs.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1